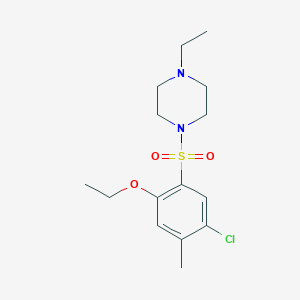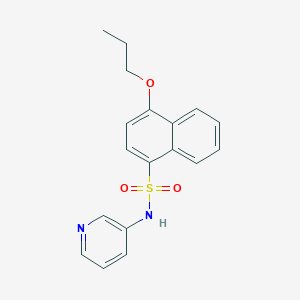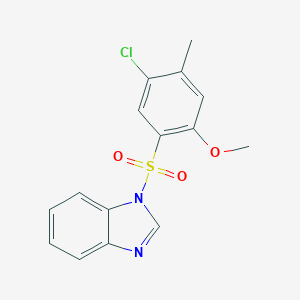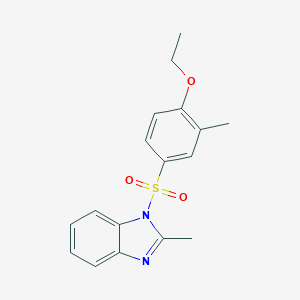![molecular formula C14H16N2O3S B344754 [(4-Propoxyphényl)sulfonyl]-3-pyridylamine CAS No. 898654-33-6](/img/structure/B344754.png)
[(4-Propoxyphényl)sulfonyl]-3-pyridylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Propoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a sulfonyl group attached to a 4-propoxyphenyl ring and a pyridylamine moiety
Applications De Recherche Scientifique
[(4-Propoxyphenyl)sulfonyl]-3-pyridylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine typically involves the reaction of 4-propoxybenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Propoxyphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various substituents on the aromatic rings.
Mécanisme D'action
The mechanism of action of [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyridylamine moiety can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Methoxyphenyl)sulfonyl]-3-pyridylamine
- [(4-Ethoxyphenyl)sulfonyl]-3-pyridylamine
- [(4-Butoxyphenyl)sulfonyl]-3-pyridylamine
Uniqueness
[(4-Propoxyphenyl)sulfonyl]-3-pyridylamine is unique due to the specific combination of the propoxy group and the sulfonyl-pyridylamine structure. This combination can result in distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
IUPAC Name |
4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-10-19-13-5-7-14(8-6-13)20(17,18)16-12-4-3-9-15-11-12/h3-9,11,16H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOWISSSORRQSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344672.png)
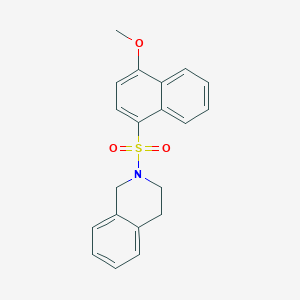
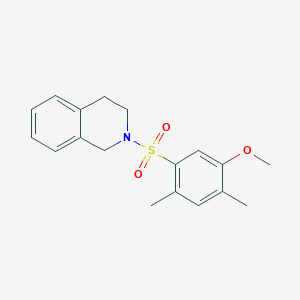
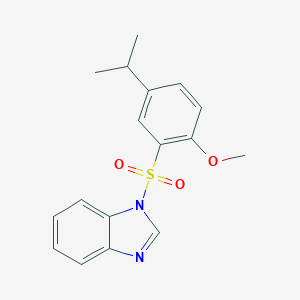
amine](/img/structure/B344678.png)
amine](/img/structure/B344680.png)
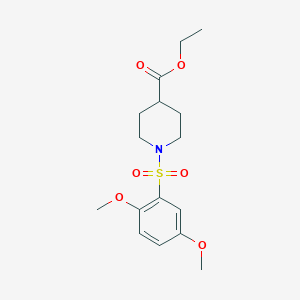
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)

![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)
